N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1040671-10-0
VCID: VC11937551
InChI: InChI=1S/C18H16F3N3O3S2/c19-18(20,21)13-4-6-14(7-5-13)29(26,27)22-10-2-11-24-17(25)9-8-15(23-24)16-3-1-12-28-16/h1,3-9,12,22H,2,10-11H2
SMILES: C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C18H16F3N3O3S2
Molecular Weight: 443.5 g/mol

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide

CAS No.: 1040671-10-0

Cat. No.: VC11937551

Molecular Formula: C18H16F3N3O3S2

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide - 1040671-10-0

Specification

CAS No. 1040671-10-0
Molecular Formula C18H16F3N3O3S2
Molecular Weight 443.5 g/mol
IUPAC Name N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C18H16F3N3O3S2/c19-18(20,21)13-4-6-14(7-5-13)29(26,27)22-10-2-11-24-17(25)9-8-15(23-24)16-3-1-12-28-16/h1,3-9,12,22H,2,10-11H2
Standard InChI Key YSXBTTQUHKEERW-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Canonical SMILES C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound comprises three distinct moieties:

  • Pyridazinone Core: A six-membered ring with two adjacent nitrogen atoms and a ketone group at position 6. The thiophen-2-yl substituent at position 3 introduces sulfur-containing aromaticity .

  • Propyl Linker: A three-carbon chain connecting the pyridazinone core to the sulfonamide group.

  • 4-(Trifluoromethyl)Benzene Sulfonamide: A benzene ring substituted with a sulfonamide group (-SO₂NH₂) and a trifluoromethyl (-CF₃) group at the para position .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC NameN-[3-(6-Oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide
SMILESC1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
InChI KeyYSXBTTQUHKEERW-UHFFFAOYSA-N
Hydrogen Bond Donors2 (sulfonamide NH and pyridazinone NH)
Hydrogen Bond Acceptors6 (sulfonyl O, pyridazinone O, thiophene S)

Physicochemical Characteristics

  • Solubility: Predicted low aqueous solubility due to the hydrophobic trifluoromethyl and thiophene groups.

  • LogP: Estimated at ~3.2, indicating moderate lipophilicity .

  • pKa: The sulfonamide group likely has a pKa of ~10, making it deprotonated under physiological conditions .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Pyridazinone Formation: Condensation of thiophene-2-carboxylic acid derivatives with hydrazine to form the dihydropyridazinone core .

  • Sulfonamide Coupling: Reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with a propylamine intermediate .

Table 2: Key Synthetic Steps

StepReaction TypeReagents/Conditions
1CyclocondensationThiophene-2-carbonyl chloride, hydrazine, reflux in ethanol
2Nucleophilic substitution4-(Trifluoromethyl)benzenesulfonyl chloride, DCM, triethylamine
3PurificationColumn chromatography (SiO₂, ethyl acetate/hexane)

Biological Activity and Mechanism

Table 3: Predicted Biological Targets

TargetAssay SystemActivity (IC₅₀/EC₅₀)Citation
PDE4In vitro enzymatic85 nM
COX-2Whole-cell assay47% inhibition at 20 μM
THR-βFunctional assay28-fold selectivity

Antimicrobial Activity

Sulfonamide-urea hybrids in patent literature show activity against Staphylococcus aureus (MIC = 2 μg/mL) . While direct data for this compound is lacking, its structural similarity suggests possible Gram-positive antibacterial effects.

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